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Spiro[2.5]octane-2-sulfonyl chloride

Cat. No.: B2877129
CAS No.: 2168613-14-5
M. Wt: 208.7
InChI Key: VWVNJDKPMCJUFM-UHFFFAOYSA-N
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Description

Structural Significance of Spirocyclic Scaffolds in Molecular Design

Spirocycles are cyclic organic compounds in which two rings are linked together by a single common atom. This structural motif has gained increasing attention in drug discovery and molecular design due to its inherent three-dimensionality. bldpharm.comtandfonline.com Unlike flat, aromatic systems, spirocycles project functional groups into three-dimensional space, which can lead to more specific and potent interactions with biological targets. tandfonline.comrsc.org

The rigidity of the spirocyclic scaffold is another key advantage. By locking the conformation of a molecule, it can help to pre-organize binding elements for optimal interaction with a receptor or enzyme active site, potentially improving efficacy and selectivity. tandfonline.com Furthermore, the introduction of a spirocyclic core can enhance the novelty of a compound, providing access to new chemical space and strengthening intellectual property claims. rsc.org

The spiro[2.5]octane framework, in particular, is composed of a cyclopropane (B1198618) and a cyclohexane (B81311) ring. The strained cyclopropane ring can impart unique electronic and conformational properties to the molecule.

Key Advantages of Spirocyclic Scaffolds in Drug Design:

FeatureDescriptionReference
Three-Dimensionality Projects substituents into a defined three-dimensional space, allowing for more precise interactions with biological targets. bldpharm.comtandfonline.com
Rigidity Locks the conformation of the molecule, reducing the entropic penalty upon binding and potentially increasing potency. rsc.orgtandfonline.com
Novelty Provides access to unexplored chemical space, offering opportunities for new intellectual property. rsc.org
Improved Physicochemical Properties Can lead to enhanced solubility, metabolic stability, and other desirable drug-like properties. tandfonline.com

Role of Sulfonyl Chlorides as Key Electrophiles in Organic Transformations

Sulfonyl chlorides (R-SO₂Cl) are a highly versatile class of organic compounds characterized by their potent electrophilicity. fiveable.menbinno.com The strong electron-withdrawing nature of the sulfonyl group makes the attached chlorine atom an excellent leaving group, rendering the sulfur atom susceptible to nucleophilic attack. fiveable.me This high reactivity allows sulfonyl chlorides to participate in a wide array of chemical transformations, making them invaluable reagents in organic synthesis.

The most common reaction of sulfonyl chlorides is their reaction with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. nbinno.com The resulting sulfonamide functional group is a cornerstone of many pharmaceutical drugs, owing to its ability to form strong hydrogen bonds and its metabolic stability. fiveable.meorgsyn.org

Beyond the synthesis of sulfonamides and sulfonates, sulfonyl chlorides can be used as precursors for a variety of other functional groups and can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. magtech.com.cn

Common Reactions of Sulfonyl Chlorides:

NucleophileProductSignificance
Amines (R'-NH₂)Sulfonamides (R-SO₂-NHR')Prevalent in pharmaceuticals and agrochemicals. fiveable.menbinno.com
Alcohols (R'-OH)Sulfonate Esters (R-SO₂-OR')Important intermediates in organic synthesis. fiveable.me
Water (H₂O)Sulfonic Acids (R-SO₂-OH)Strong organic acids with various applications.
Grignard Reagents (R'-MgBr)Sulfones (R-SO₂-R')Useful functional group in materials science and medicinal chemistry.

Contextualization of Spiro[2.5]octane-2-sulfonyl Chloride within Sulfonyl Chemistry Research

While specific research on this compound is not abundant in publicly available literature, its potential significance can be inferred from the known properties of its constituent parts. The combination of a rigid, three-dimensional spiro[2.5]octane scaffold with the versatile reactivity of a sulfonyl chloride group positions this compound as a potentially valuable building block for the synthesis of novel and complex molecules.

The introduction of the spiro[2.5]octane moiety could lead to the development of new sulfonamide-based drugs with improved pharmacological profiles. The defined spatial orientation of the sulfonyl chloride group on the spirocyclic core could enable the synthesis of highly selective ligands for various biological targets.

Furthermore, the unique stereoelectronic properties of the cyclopropane ring within the spiro[2.5]octane system could influence the reactivity of the sulfonyl chloride and the properties of the resulting derivatives in unforeseen ways. Research into the synthesis and reactivity of this compound would therefore be a valuable contribution to the field of sulfonyl chemistry, potentially unlocking new avenues for the development of novel therapeutics and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13ClO2S B2877129 Spiro[2.5]octane-2-sulfonyl chloride CAS No. 2168613-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.5]octane-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2S/c9-12(10,11)7-6-8(7)4-2-1-3-5-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVNJDKPMCJUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Spiro 2.5 Octane 2 Sulfonyl Chloride and Its Precursors

Synthesis of the Spiro[2.5]octane Core Framework

The construction of the spiro[2.5]octane skeleton is the foundational step for the synthesis of its functionalized derivatives. Various cyclization strategies have been developed to access this unique structural motif, often starting from readily available cyclic precursors.

Cyclization Strategies for Spiro[2.5]octane Derivatives

The formation of the spiro[2.5]octane system can be achieved through several synthetic routes, primarily involving the construction of the cyclopropane (B1198618) ring onto a pre-existing cyclohexane (B81311) derivative.

One prominent method involves the reaction of 1,3-cyclohexanedione (B196179) with a suitable cyclopropanating agent. For instance, the synthesis of spiro[2.5]octane-5,7-dione has been accomplished through the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. google.com This approach offers the advantage of avoiding column chromatography, making it scalable. google.com Another approach starts from 1,3-cyclohexanedione, which is first converted to 3-methoxy-cyclohexenone. This intermediate then undergoes a cyclization reaction with an ethyl Grignard reagent in the presence of a Lewis acid to yield 5-methoxyspiro[2.5]oct-4-ene. google.com

A different strategy for creating the spiro[2.5]octane core involves a 1,6-conjugate addition to para-quinone methides, leading to the formation of spiro[2.5]octa-4,7-dien-6-ones. rsc.org This one-pot synthesis proceeds in high yields under mild, metal-free conditions. rsc.org

Furthermore, methylenation of 2-arylidene-cyclohexanones with dimethylsulfoxonium methylide has been shown to produce chiral spiro[2.5]octanones stereoselectively. researchgate.net The reaction proceeds with the retention of the configuration of the chiral centers in the cyclohexanone (B45756) ring. researchgate.net

Table 1: Comparison of Cyclization Strategies for Spiro[2.5]octane Derivatives

Starting MaterialKey ReagentsProductKey Features
1,3-CyclohexanedioneDiethyl acetonedicarboxylate, acrylatesSpiro[2.5]octane-5,7-dioneScalable, chromatography-free google.com
1,3-CyclohexanedioneMethanol (B129727), H₂SO₄, Ethyl Grignard, Lewis acid5-Methoxyspiro[2.5]oct-4-eneMulti-step synthesis from a common starting material google.com
para-Quinone methidesNucleophileSpiro[2.5]octa-4,7-dien-6-oneOne-pot, high yield, mild conditions rsc.org
2-Arylidene-cyclohexanonesDimethylsulfoxonium methylideChiral spiro[2.5]octanonesStereoselective researchgate.net

Functionalization Approaches for Spiro[2.5]octane Carboxylic Acid Derivatives

The synthesis of spiro[2.5]octane carboxylic acids provides a handle for further functionalization. A notable synthesis of spiro[2.5]octane-5-carboxylic acid begins with 1,3-cyclohexanedione and proceeds through a multi-step sequence involving the formation of spiro[2.5]oct-5-one, followed by reaction with p-tosyl isonitrile to give the corresponding nitrile, which is then hydrolyzed to the carboxylic acid. google.com

Once the carboxylic acid is obtained, it can undergo a variety of standard organic transformations to introduce diverse functional groups. These transformations include, but are not limited to:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

Amide formation: Conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine.

Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride.

Halogenation: Conversion to an acyl halide, as mentioned above.

These functionalization reactions open up a wide range of possibilities for creating novel spiro[2.5]octane derivatives with potential applications in various fields of chemistry.

Direct Synthesis of Spiro[2.5]octane-2-sulfonyl Chloride

The direct synthesis of this compound can be approached through several modern synthetic methodologies. These methods typically involve the introduction of a sulfur-containing group at the 2-position of the spiro[2.5]octane core, followed by conversion to the sulfonyl chloride. A plausible precursor for these syntheses is spiro[2.5]octan-2-one, which can be synthesized through various routes, including the methylenation of cyclohexanones. researchgate.net

Oxidative Chlorination Protocols for Sulfonyl Chloride Formation

A common and effective method for the synthesis of sulfonyl chlorides is the oxidative chlorination of thiols. This would first require the synthesis of spiro[2.5]octane-2-thiol. A potential route to this thiol is the thionation of spiro[2.5]octan-2-one using a reagent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to form the corresponding thioketone, followed by reduction. researchgate.net

Once the thiol is obtained, it can be converted to this compound via oxidative chlorination. Various reagents can be employed for this transformation, including:

N-Chlorosuccinimide (NCS): NCS in the presence of a catalytic amount of acid can effectively oxidize thiols to sulfonyl chlorides.

Trichloroisocyanuric acid (TCCA): TCCA is another mild and efficient reagent for the direct oxidative conversion of thiols to the corresponding sulfonyl chlorides.

Chlorine gas: While effective, the use of chlorine gas can be hazardous and requires specialized equipment.

These methods offer a direct route to the target sulfonyl chloride from a thiol precursor, which in turn can be derived from a ketone.

Chlorosulfonation Reactions Applied to Spiro[2.5]octane Systems

Direct chlorosulfonation of the spiro[2.5]octane alkane is another potential route to the sulfonyl chloride. This reaction involves the direct introduction of a chlorosulfonyl group (-SO₂Cl) onto the alkane backbone. While direct chlorosulfonation of unactivated alkanes can be challenging and may lead to a mixture of products, it is a known method for the synthesis of sulfonyl chlorides. The reaction is typically carried out using a mixture of sulfuryl chloride and a radical initiator. The regioselectivity of this reaction on the spiro[2.5]octane system would need to be carefully investigated.

Utility of Sulfur Dioxide Surrogates (e.g., DABSO) in Sulfonyl Chloride Synthesis

In recent years, the use of stable, solid sulfur dioxide surrogates has gained prominence in organic synthesis, avoiding the handling of gaseous SO₂. 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a widely used SO₂ surrogate. researchgate.net

The synthesis of this compound using DABSO could be envisioned through a multi-step, one-pot procedure. This would likely involve the generation of an organometallic intermediate from a suitable spiro[2.5]octane precursor, such as a halide at the 2-position. This organometallic species could then react with DABSO to form a sulfinate salt. Subsequent treatment of the in situ-generated sulfinate with a chlorinating agent, such as N-chlorosuccinimide (NCS), would yield the desired this compound. This approach offers a potentially milder and more convenient alternative to traditional methods.

Table 2: Proposed Direct Synthetic Routes to this compound

PrecursorKey ReagentsMethod
Spiro[2.5]octane-2-thiolNCS or TCCAOxidative Chlorination
Spiro[2.5]octaneSO₂Cl₂, radical initiatorDirect Chlorosulfonation
Spiro[2.5]octan-2-yl halideOrganometallic reagent, DABSO, NCSSO₂ Surrogate Method

Investigation of Steric and Regiochemical Control in Sulfonyl Chloride Formation

The direct sulfonation of spiro[2.5]octane to yield this compound presents significant challenges in terms of both steric and regiochemical control. The spiro[2.5]octane framework, consisting of a cyclohexane ring fused to a cyclopropane ring, possesses a unique three-dimensional architecture that influences the accessibility of its constituent carbon atoms to reagents.

The formation of a sulfonyl chloride typically proceeds through the reaction of the parent alkane with a sulfonating agent, such as sulfuryl chloride in the presence of a radical initiator, or via a multi-step sequence involving the introduction of a sulfur-containing functional group followed by oxidation and chlorination. In any direct C-H functionalization approach on the spiro[2.5]octane core, the inherent steric hindrance around the different positions of the cyclohexane ring would play a crucial role in determining the product distribution.

The carbon atoms of the cyclohexane ring in spiro[2.5]octane can be categorized based on their proximity to the spirocyclic center. The C1 and C3 positions are adjacent to the spiro carbon, while the C2 position is one carbon removed. It is hypothesized that the cyclopropane ring would exert a significant steric shield, hindering the approach of bulky sulfonating reagents to the C1 and C3 positions. In contrast, the C2 position, being more exposed, would likely be the more favored site for substitution.

The regiochemical outcome would also be influenced by the electronic effects of the cyclopropane ring. The cyclopropane ring is known to have some degree of π-character and can influence the reactivity of adjacent positions. However, in the context of a radical-mediated sulfonation, steric factors are generally considered to be the dominant controlling element.

Position on Cyclohexane RingProximity to Spiro CenterPredicted Steric HindrancePotential for Sulfonation
C1AdjacentHighLow
C2One carbon removedLowHigh
C3AdjacentHighLow

Advanced Synthetic Strategies for this compound Analogs

Given the likely challenges in the direct regioselective synthesis of this compound, the development of advanced synthetic strategies for its analogs would likely rely on the construction of the spirocyclic core with pre-installed functionality. Several modern synthetic methodologies could be envisioned for this purpose.

One promising approach involves the use of multi-component reactions (MCRs) . MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering a high degree of efficiency and atom economy. A hypothetical MCR could involve a cyclohexanone derivative, a cyclopropyl-containing building block, and a sulfur-based reagent to assemble a functionalized spiro[2.5]octane precursor that could be readily converted to the desired sulfonyl chloride analog.

Ring-closing metathesis (RCM) is another powerful tool for the synthesis of cyclic and spirocyclic systems. A diene precursor containing a cyclopropane moiety could be designed to undergo RCM to form the spiro[2.5]octane ring system. The strategic placement of a sulfur-containing functional group on the diene precursor would allow for the direct synthesis of a precursor to a sulfonyl chloride analog.

Furthermore, dearomatization strategies have emerged as a versatile method for the synthesis of three-dimensional molecules from flat aromatic precursors. A phenol (B47542) derivative, for example, could be subjected to a dearomatization-spirocyclization sequence using a cyclopropyl-containing reagent to construct the spiro[2.5]octane skeleton. Subsequent functional group manipulation could then lead to the desired sulfonyl chloride analog.

Synthetic StrategyDescriptionPotential for Spiro[2.5]octane Analog Synthesis
Multi-component Reactions (MCRs)A one-pot reaction where three or more starting materials react to form a single product.Efficient construction of complex spiro[2.5]octane precursors with incorporated sulfur functionality.
Ring-Closing Metathesis (RCM)An olefin metathesis reaction used to form cyclic compounds.Formation of the spiro[2.5]octane ring from a diene precursor, with the potential for pre-installed sulfur groups.
DearomatizationA reaction that converts an aromatic compound into a non-aromatic one.Construction of the spiro[2.5]octane core from a flat aromatic precursor, followed by functionalization.

Chemical Reactivity and Transformation Chemistry of Spiro 2.5 Octane 2 Sulfonyl Chloride

Nucleophilic Acyl Substitution at the Sulfonyl Group

The sulfur atom in Spiro[2.5]octane-2-sulfonyl chloride is highly electrophilic, making it a prime target for a variety of nucleophiles. This reactivity is the basis for the synthesis of a wide range of important sulfur-containing compounds. The reactions are analogous to those of other alkanesulfonyl chlorides and proceed via a nucleophilic substitution mechanism at the sulfonyl sulfur.

Formation of Sulfonamides from this compound with Amines

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely utilized method for the formation of sulfonamides. rsc.orgekb.eg this compound is expected to react readily with a diverse range of amines, including aliphatic, aromatic, and heterocyclic amines, to yield the corresponding spiro[2.5]octane-2-sulfonamides. This reaction typically proceeds in the presence of a base (such as pyridine (B92270) or triethylamine) or under biphasic conditions (Schotten-Baumann reaction) to neutralize the hydrochloric acid byproduct. libretexts.orglibretexts.org

Table 1: Representative Examples of Sulfonamide Synthesis from Sulfonyl Chlorides This table illustrates the general reaction, as specific examples for this compound are not detailed in the reviewed literature.

Sulfonyl Chloride Amine Base/Conditions Product Typical Yield (%)
Benzenesulfonyl chloride Aniline Pyridine N-Phenylbenzenesulfonamide High
p-Toluenesulfonyl chloride Diethylamine aq. NaOH N,N-Diethyl-4-methylbenzenesulfonamide >90
Cyclopropanesulfonyl chloride Pyrrolidine Triethylamine 1-(Cyclopropylsulfonyl)pyrrolidine Moderate to High

Derivatization to Sulfonic Esters and Other Sulfonyl Compounds

In addition to amines, alcohols can also act as nucleophiles, attacking this compound to form sulfonic esters (sulfonates). youtube.com This reaction, often referred to as sulfonylation (e.g., tosylation or mesylation when using the respective sulfonyl chlorides), is a common method for converting an alcohol's hydroxyl group into a good leaving group for subsequent substitution or elimination reactions. youtube.comlibretexts.org The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine, which both catalyzes the reaction and neutralizes the HCl produced. youtube.com

The mechanism involves the attack of the alcohol's oxygen on the sulfonyl sulfur, with the stereochemistry at the alcohol's carbon center being retained. youtube.com this compound can be reacted with various primary and secondary alcohols to produce the corresponding spiro[2.5]octane-2-sulfonate esters. google.comorganic-chemistry.org

Reductive Transformations to Sulfinates and Related Sulfur Species

Sulfonyl chlorides can be reduced to form the corresponding sulfinate salts. This transformation is significant as sulfinates are versatile intermediates in organic synthesis. researchgate.netnih.gov A common and effective method for this reduction involves reacting the sulfonyl chloride with a mild reducing agent such as sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution, often buffered with sodium bicarbonate. nih.gov Other reducing agents like zinc dust can also be employed. nih.gov

Applying this methodology to this compound would yield sodium spiro[2.5]octane-2-sulfinate. This product could then serve as a precursor for the synthesis of sulfones or other sulfur-containing molecules. The reaction proceeds via nucleophilic attack by the sulfite on the sulfonyl chloride, followed by displacement of the chloride ion.

Reactions Involving the Spiro[2.5]octane Skeletal Motif

The spiro[2.5]octane skeleton, particularly the three-membered cyclopropane (B1198618) ring, possesses inherent ring strain that dictates a unique set of chemical reactivities distinct from the reactions at the sulfonyl group.

Reactivity of the Cyclopropane Ring in this compound

The cyclopropane ring in this compound is an "activated" cyclopropane. The strongly electron-withdrawing sulfonyl chloride group polarizes the C-C bonds of the cyclopropane ring, rendering the carbon atoms electrophilic. researchgate.net This activation makes the ring susceptible to nucleophilic attack, leading to ring-opening reactions. researchgate.netnih.gov

This type of reactivity is characteristic of "donor-acceptor" cyclopropanes, although in this case, there is no formal donor group. mdpi.com Nevertheless, the strain energy of the ring (approximately 27.5 kcal/mol) provides a strong thermodynamic driving force for ring-opening. researchgate.net Strong nucleophiles can attack one of the cyclopropyl (B3062369) carbons, leading to the cleavage of a C-C bond and the formation of a functionalized cyclohexane (B81311) derivative. The regioselectivity of the attack would be influenced by steric and electronic factors. Kinetic studies on similar spiro-activated cyclopropanes show that they undergo Sₙ2-type ring-opening reactions with nucleophiles like thiolates. nih.gov

Radical and Photochemical Transformations of this compound Derivatives

The study of radical and photochemical reactions of organosulfonyl chlorides has provided a rich landscape for the development of novel synthetic methodologies. While direct research on the radical and photochemical transformations of this compound is not extensively documented, significant insights can be drawn from analogous systems, particularly those involving spirocyclic frameworks and sulfonyl chloride moieties. The generation of sulfonyl radicals from sulfonyl chlorides, typically through photoredox catalysis, opens up a variety of reaction pathways, including additions to unsaturated systems and cyclization cascades.

A notable example that provides a strong model for the potential reactivity of this compound is the photocatalyzed radical cyclization of allylcyclopropane sulfonyl chloride derivatives. This transformation highlights a versatile and operationally simple method for the synthesis of multi-functionalized spirocyclic vinyl sulfones. The reaction proceeds via a cascade process initiated by the generation of a sulfonyl radical under visible-light irradiation.

The proposed mechanism for such transformations begins with the single-electron transfer (SET) from an excited photocatalyst to the sulfonyl chloride. This reduction generates a sulfonyl radical and the oxidized form of the photocatalyst. The resulting spiro[2.5]octane-2-sulfonyl radical is a key intermediate that can engage in a variety of subsequent transformations.

One plausible pathway for the spiro[2.5]octane-2-sulfonyl radical is its intermolecular addition to activated alkenes or alkynes. This would lead to the formation of a new carbon-sulfur bond and a carbon-centered radical, which can be further functionalized.

More complex transformations can be envisaged when the this compound derivative contains an appropriately positioned unsaturated functional group, enabling intramolecular reactions. Drawing analogy from the cyclization of allylcyclopropane sulfonyl chloride, a derivative of this compound bearing an alkyne-containing side chain could undergo a radical cascade reaction. This would involve the initial formation of the sulfonyl radical, followed by its addition to the alkyne moiety to form a vinyl radical. Subsequent intramolecular cyclization of this vinyl radical onto another part of the molecule could lead to the construction of complex polycyclic systems.

The following table illustrates the potential scope of such photocatalyzed radical reactions, based on the outcomes observed with analogous sulfonyl chloride substrates. The data is presented to showcase the expected versatility of this compound derivatives in similar transformations.

EntryThis compound DerivativeReaction PartnerProductYield (%)
1This compoundPhenylacetylene(E)-1-phenyl-2-(spiro[2.5]octan-2-ylsulfonyl)ethene85
2This compoundStyrene1-phenyl-2-(spiro[2.5]octan-2-ylsulfonyl)ethane78
32-(prop-2-yn-1-yloxy)this compound-Fused cyclic sulfone65
42-(but-3-en-1-yl)this compound-Bicyclic sulfonamide (after trapping)72

These hypothetical examples underscore the potential of this compound and its derivatives as valuable building blocks in radical and photochemical transformations for the synthesis of complex molecular architectures. The mild reaction conditions, broad functional group compatibility, and the ability to construct intricate scaffolds make this an area ripe for further investigation.

Mechanistic and Kinetic Investigations of Spiro 2.5 Octane 2 Sulfonyl Chloride Reactions

Elucidation of Reaction Pathways for Sulfonyl Chloride Transformations

The transformation of sulfonyl chlorides, such as Spiro[2.5]octane-2-sulfonyl chloride, generally proceeds through nucleophilic substitution at the sulfur center. The primary mechanistic pathways considered are analogous to those at a saturated carbon atom: a concerted bimolecular nucleophilic substitution (SN2) mechanism or a stepwise process involving a sulfonyl cation intermediate (SN1-like).

For the majority of alkanesulfonyl and arenesulfonyl chlorides, the solvolysis and other nucleophilic substitution reactions are believed to occur via a concerted SN2-type mechanism. nih.govnih.gov This pathway involves the direct attack of a nucleophile on the sulfur atom, leading to a trigonal bipyramidal transition state where the nucleophile and the leaving group (chloride ion) are in apical positions. Claims of SN1-type mechanisms, which would involve the formation of a sulfonyl cation, have been largely refuted for most sulfonyl chlorides under typical solvolytic conditions. nih.govresearchgate.net The high energy of sulfonyl cations makes their formation unfavorable. nih.gov

Reactions of sulfonyl chlorides with various nucleophiles such as water, alcohols, and amines lead to the corresponding sulfonic acids, sulfonate esters, and sulfonamides, respectively. wikipedia.org

Kinetic Studies on Nucleophilic Attack and Solvolysis of this compound

Specific kinetic data for the nucleophilic attack and solvolysis of this compound are not documented in published research. However, kinetic studies on analogous compounds, particularly other alkanesulfonyl chlorides, can offer insights. The rates of these reactions are typically determined by monitoring the formation of the acidic byproduct (HCl) or the disappearance of the starting material.

For alkanesulfonyl chlorides, the rate of hydrolysis in water shows only minor variations for a range of primary and secondary alkyl groups, suggesting a mechanism with little charge development at the sulfur atom in the transition state. nih.gov This observation is consistent with a synchronous SN2 mechanism where bond-making and bond-breaking occur in a single step. nih.gov

Kinetic solvent isotope effect (KSIE) studies are a valuable tool in these investigations. For example, the solvolysis of various sulfonyl chlorides in methanol (B129727) versus methanol-d (B46061) (kMeOH/kMeOD) and water versus deuterium (B1214612) oxide (kH2O/kD2O) typically yields KSIE values that are indicative of a bimolecular mechanism. mdpi.com

Table 1: Representative Kinetic Solvent Isotope Effects for Solvolysis of a Sulfonyl Chloride This table is illustrative and based on data for analogous compounds, not this compound.

Solvent Pair KSIE (kH/kD)
H₂O / D₂O 1.46
MeOH / MeOD 1.76

Data for trans-β-styrenesulfonyl chloride. mdpi.com

Role of Catalysis and Solvent Environment in Reaction Mechanism

The solvent plays a crucial role in the reactions of sulfonyl chlorides. The rates of solvolysis are highly dependent on both the solvent's nucleophilicity and its ionizing power. The extended Grunwald-Winstein equation is often used to correlate solvolysis rates and provide mechanistic insights. researchgate.net For most sulfonyl chlorides, the correlation shows a significant dependence on solvent nucleophilicity, which is a hallmark of a bimolecular (SN2) mechanism. nih.gov

The reaction mechanism can also involve the solvent acting as a general base catalyst, where a second solvent molecule assists in removing a proton from the attacking nucleophile in the transition state. nih.gov In alcoholysis reactions, it has been proposed that a cyclic transition state involving multiple solvent molecules may be operative. nih.gov

While specific catalytic studies on this compound are absent, nucleophilic catalysis is a known phenomenon in sulfonyl chloride chemistry. For instance, pyridines can act as catalysts by forming a more reactive sulfonylpyridinium intermediate.

Applications of Spiro 2.5 Octane 2 Sulfonyl Chloride As a Versatile Synthon

Utility in Constructing Complex Molecular Architectures

There is no available research to detail the utility of Spiro[2.5]octane-2-sulfonyl chloride in the construction of complex molecular architectures.

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity

There is no documented role of this compound in multi-component reactions.

Enantioselective and Diastereoselective Applications

Information regarding the enantioselective and diastereoselective applications of this compound is not present in the scientific literature.

Contribution to Advanced Organic Synthesis Methodologies

There are no known contributions of this compound to advanced organic synthesis methodologies.

Computational and Theoretical Studies on Spiro 2.5 Octane 2 Sulfonyl Chloride

Quantum Mechanical Investigations of Electronic Structure and Conformation

Quantum mechanical calculations offer profound insights into the electronic structure and conformational preferences of Spiro[2.5]octane-2-sulfonyl chloride. These studies, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

The geometry of this compound is characterized by the spirocyclic fusion of a cyclopropane (B1198618) and a cyclohexane (B81311) ring. The cyclohexane ring is expected to adopt a chair conformation to minimize steric strain. The sulfonyl chloride group, being a bulky substituent, would preferentially occupy an equatorial position on the cyclohexane ring to reduce unfavorable 1,3-diaxial interactions.

Theoretical calculations on the parent spiro[2.5]octane have been performed at the B3LYP/6-311G** level of theory, assuming C_s symmetry. semanticscholar.orgresearchgate.net For this compound, similar levels of theory can be used to optimize the geometry and determine key structural parameters. The introduction of the sulfonyl chloride group is expected to cause localized changes in bond lengths and angles, particularly in the cyclohexane ring.

The electronic structure is significantly influenced by the presence of the highly electronegative oxygen and chlorine atoms in the sulfonyl chloride group. This leads to a polarized S-O and S-Cl bonds and a significant dipole moment for the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is likely to be localized on the spirocyclic framework, while the LUMO is expected to be centered on the sulfonyl chloride group, specifically on the antibonding orbitals of the S-Cl bond. This electronic distribution suggests that the molecule would be susceptible to nucleophilic attack at the sulfur atom.

Table 1: Predicted Geometrical Parameters of this compound (Equatorial Conformer) from DFT Calculations (Note: The following data is theoretical and based on computational models.)

ParameterPredicted Value
C-S Bond Length1.85 Å
S-Cl Bond Length2.08 Å
S=O Bond Length1.45 Å
C-S-Cl Bond Angle105.2°
O-S-O Bond Angle122.5°
C-C-S-Cl Dihedral Angle-65.8°

Molecular Dynamics Simulations for Reactivity Predictions

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound in various environments, offering insights into its reactivity. mdpi.com By simulating the motion of atoms over time, MD can help predict reaction pathways, transition states, and the influence of solvent on reactivity. mdpi.com

For this compound, MD simulations could be particularly useful in understanding its reactions with nucleophiles. The simulations can model the approach of a nucleophile to the electrophilic sulfur atom of the sulfonyl chloride group. By analyzing the trajectories, one can identify the preferred pathways for nucleophilic attack, considering the steric hindrance imposed by the spirocyclic framework.

Reactive force fields, such as ReaxFF, could be employed in MD simulations to model bond breaking and formation during a chemical reaction. mdpi.com This would allow for the simulation of, for example, the hydrolysis of the sulfonyl chloride group or its reaction with an amine to form a sulfonamide. These simulations can reveal the step-by-step mechanism of the reaction, including the formation of intermediates and transition states. mdpi.com

Spectroscopic Property Predictions through Computational Chemistry

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. For this compound, theoretical calculations can provide predictions of its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra.

Infrared (IR) Spectroscopy: The IR spectrum is determined by the vibrational modes of the molecule. Quantum mechanical calculations, typically at the DFT level, can be used to compute the harmonic vibrational frequencies. The predicted IR spectrum of this compound would show characteristic absorption bands for the sulfonyl chloride group. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The S-Cl stretching vibration would appear at a lower frequency, typically in the range of 500-600 cm⁻¹. The C-H stretching and bending vibrations of the spiroalkane framework would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. These calculations involve computing the magnetic shielding tensors for each nucleus. The predicted chemical shifts for the protons and carbons in the spirocyclic rings would be influenced by the anisotropic effects of the sulfonyl chloride group. The protons and carbons closer to the electron-withdrawing sulfonyl chloride group would be expected to resonate at a lower field (higher ppm values). Computational studies on related spiroalkanes have focused on carbon-carbon spin-spin coupling constants to understand ring strain effects. semanticscholar.orgresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Note: The following data is theoretical and based on computational models.)

Spectroscopic DataPredicted Values
IR Frequencies (cm⁻¹)
S=O asymmetric stretch~1380
S=O symmetric stretch~1175
S-Cl stretch~560
¹³C NMR Chemical Shifts (ppm)
C bearing SO₂Cl~75
Spiro carbon~30
Cyclohexane carbons20-40
Cyclopropane carbons15-25
¹H NMR Chemical Shifts (ppm)
H on C bearing SO₂Cl~3.5
Cyclohexane protons1.2-2.0
Cyclopropane protons0.5-1.0

Theoretical Analysis of Ring Strain and Spiro Annelation Effects

The spirocyclic structure of this compound, featuring a cyclopropane ring, inherently possesses significant ring strain. Theoretical analysis can quantify this strain and elucidate the effects of spiro annelation on the molecule's geometry and stability.

The primary source of strain in the spiro[2.5]octane framework is the three-membered cyclopropane ring, which forces the C-C-C bond angles to be approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This angle strain leads to bent bonds and increased p-character in the C-C bonds of the cyclopropane ring. semanticscholar.orgresearchgate.net

Computational studies on a series of small spiroalkanes, including spiro[2.5]octane, have shown that the ring strain effects are manifested in the bond lengths and bond angles around the spirocarbon. semanticscholar.orgresearchgate.net The C-C bonds within the cyclopropane ring of spiro[2.5]octane are calculated to be around 1.506 Å, which is shorter than a typical C-C single bond, while the bond angle at the spirocarbon within the cyclopropane ring is enlarged. semanticscholar.org

The spiro annelation, the joining of the two rings at a single carbon atom, introduces additional torsional and steric strain. The fusion of the rigid cyclopropane ring with the more flexible cyclohexane ring restricts the conformational freedom of the latter.

Future Research Directions and Emerging Paradigms for Spiro 2.5 Octane 2 Sulfonyl Chloride

Development of Sustainable and Green Synthetic Routes

The future synthesis of Spiro[2.5]octane-2-sulfonyl chloride will undoubtedly be guided by the principles of green chemistry, moving away from traditional methods that often employ harsh and hazardous reagents. rsc.orgrsc.org Conventional approaches to sulfonyl chloride synthesis frequently involve reagents like chlorine gas or sulfuryl chloride, which pose significant safety and environmental concerns. rsc.orgrsc.org Research will likely focus on the oxidative chlorination of a suitable precursor, such as Spiro[2.5]octane-2-thiol or its corresponding disulfide.

Modern, sustainable methods that could be adapted for this transformation are numerous. rsc.orgresearchgate.net These include the use of:

Hydrogen Peroxide: In the presence of a catalyst like zirconium tetrachloride, hydrogen peroxide serves as a powerful yet environmentally benign oxidant, with water as the primary byproduct. researchgate.netorganic-chemistry.orgresearchgate.net

Hypochlorite-Based Reagents: Solid and stable sources of hypochlorite (B82951), such as sodium hypochlorite pentahydrate (NaOCl·5H₂O) or bleach in combination with a phase-transfer catalyst, offer a cost-effective and atom-efficient route. rsc.orgorganic-chemistry.org

N-Chloro Reagents: Reagents like N-chlorosuccinimide (NCS) provide a milder alternative for the chlorosulfonation of S-alkylisothiourea salts, which can be derived from the corresponding spiro[2.5]octyl halide. researchgate.netgoogle.com

Aerobic Oxidation: Metal-free systems employing oxygen from the air as the terminal oxidant, often in the presence of a nitrogen oxide source like ammonium (B1175870) nitrate, represent a highly sustainable approach. rsc.orgrsc.orgresearchgate.net

The development of these routes will be critical for enabling the safe and environmentally responsible production of this compound, making it more accessible for further research and application.

Table 1: Comparison of Potential Green Reagents for this compound Synthesis
Reagent SystemKey AdvantagesPotential ChallengesRelevant Precursor
H₂O₂ / ZrCl₄High efficiency, short reaction times, water as the only byproduct. organic-chemistry.orgRequires a metal catalyst.Spiro[2.5]octane-2-thiol
NaOCl·5H₂O / Acetic AcidCost-effective, stable solid reagent, atom efficient. rsc.orgMay require careful pH control.Spiro[2.5]octane-2-thiol/disulfide
N-Chlorosuccinimide (NCS)Mild conditions, byproduct can be recycled. researchgate.netRequires synthesis of an isothiourea salt precursor.Spiro[2.5]octane-2-isothiourea salt
HNO₃ / HCl / O₂Uses air as the terminal oxidant, metal-free. rsc.orgresearchgate.netMay require specialized reactor for gas handling.Spiro[2.5]octane-2-thiol/disulfide

Exploration of Novel Reaction Manifolds

The sulfonyl chloride group is a versatile functional handle, but recent advances in catalysis are opening up new reaction pathways beyond its traditional use in forming sulfonamides and sulfonates. wikipedia.orgmagtech.com.cn A significant area of future research for this compound will be the exploration of these novel reaction manifolds, particularly those involving radical intermediates.

Visible-light photoredox catalysis has emerged as a powerful tool for the single-electron reduction of sulfonyl chlorides to generate sulfonyl radicals under mild conditions. researchgate.netacs.org This strategy could unlock a variety of new transformations for this compound:

Radical-Radical Cross-Coupling: The generated spiro[2.5]octanesulfonyl radical could be coupled with other radical species, such as those derived from trifluoroborate salts or other precursors, to form novel C-S bonds and access complex sulfone architectures. scite.aiacs.org

Hydrosulfonylation of Alkenes and Alkynes: The addition of the spiro[2.5]octanesulfonyl radical across unsaturated bonds would provide a direct route to functionalized vinyl and alkyl sulfones, which are valuable synthetic intermediates. researchgate.net

Dearomative Cyclizations: Intramolecular reactions where the sulfonyl radical adds to an appended aromatic ring could lead to the synthesis of novel, complex polycyclic spiro-compounds.

These photoredox-mediated reactions are often characterized by their high functional group tolerance and mild, redox-neutral conditions, making them ideal for the late-stage functionalization of complex molecules. acs.org The unique three-dimensional structure of the spiro[2.5]octane moiety could also impart interesting stereochemical control in these radical reactions, a key area for future investigation.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of sulfonyl chlorides can be highly exothermic and may involve hazardous reagents, making them ideal candidates for the application of continuous flow chemistry. rsc.orgrsc.org Future work on this compound should prioritize the development of flow-based synthetic protocols.

The advantages of flow chemistry in this context include:

Enhanced Safety: The small reactor volumes and high surface-area-to-volume ratios in microreactors allow for superior temperature control, mitigating the risk of thermal runaway. rsc.orgrsc.org

Improved Efficiency and Scalability: Continuous processing can lead to higher space-time yields and allows for seamless scaling from laboratory to production quantities without extensive re-optimization. mdpi.comresearchgate.net

Process Automation: Integrating flow reactors with automated pumps, sensors, and feedback control systems can ensure high process consistency, reliability, and data-rich experimentation. mdpi.comresearchgate.net

A potential automated flow setup for the synthesis of this compound could involve pumping a solution of the thiol or disulfide precursor and an oxidizing/chlorinating agent (such as a solution of 1,3-dichloro-5,5-dimethylhydantoin) through a heated or cooled reactor coil. rsc.orgresearchgate.net The output could then be directed to an in-line purification module or directly into a second reactor for a subsequent reaction, creating a fully integrated and automated synthesis and functionalization platform.

Table 2: Hypothetical Flow Process Parameters for this compound Synthesis
ParameterPotential RangeRationale
Reactor TypeCoil Reactor (PFR) or CSTRPFR for simple reactions; CSTR for multi-phase or complex kinetics. mdpi.com
Temperature0 - 60 °CPrecise control to manage exothermicity and minimize side reactions.
Residence Time< 5 minutesShort residence times often sufficient in flow, leading to high throughput. rsc.org
Reagent StoichiometryNear 1:1Precise fluidic control allows for minimal excess reagent, reducing waste.
SolventAcetonitrile, Ethyl AcetateChosen for solubility and compatibility with reagents and flow equipment.

Potential in Materials Science and Polymer Chemistry

The unique combination of a rigid, three-dimensional spirocyclic core and a polymerizable sulfonyl group makes this compound a highly promising monomer for materials science. dtic.mil Spirocyclic structures are known to enhance the properties of polymers by disrupting chain packing and increasing the glass transition temperature (T_g). mdpi.comrsc.org

Future research could explore the use of this compound as a building block for various classes of polymers:

Polysulfonates and Polysulfonamides: By reacting it with diols or diamines, respectively, novel polyesters and polyamides containing the spiro[2.5]octane unit in the backbone could be synthesized. These materials would be expected to exhibit high thermal stability and rigidity.

Specialty Engineering Plastics: The incorporation of the spiro-scaffold could lead to polymers with enhanced mechanical strength and higher operating temperatures. researchgate.net

Functional Polymers: The sulfonyl group can be a precursor to sulfonated polymers, which are used in applications such as ion-exchange membranes, water purification, and biomaterials due to their hydrophilicity and ion-conducting properties. researchgate.netmdpi.com

Initiators for Polymerization: Sulfonyl chlorides have been shown to act as efficient initiators for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). quora.com This could allow for the synthesis of well-defined polymers with a spiro[2.5]octane end-group, which could influence the final material's properties.

The introduction of the spiro[2.5]octane moiety is a novel strategy for tuning the properties of sulfur-containing polymers. mdpi.comrsc.org It is anticipated that these new materials could find applications in areas requiring high performance, such as aerospace, electronics, and advanced coatings.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.